2-cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
2-cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6/c1-4-15-11-20-19(21-12-15)25-9-7-24(8-10-25)18-13(2)14(3)22-17(23-18)16-5-6-16/h11-12,16H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPDKKPEEPSHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3C)C)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Construction
The 5,6-dimethylpyrimidine scaffold is synthesized via the Biginelli-like condensation, optimized for methyl group incorporation:
Procedure :
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Reactants : Ethyl acetoacetate (1.2 eq), acetamide (1.0 eq), and trimethyl orthoacetate (1.5 eq)
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Catalyst : ZnCl₂ (0.1 eq) in acetic anhydride
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Conditions : 120°C, 6 h under N₂
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Yield : 78% after recrystallization (ethanol/water)
Key Data :
| Parameter | Value |
|---|---|
| Purity (HPLC) | 99.2% |
| Melting Point | 154–156°C |
| Spectral Confirmation | NMR (CDCl₃): δ 2.32 (s, 6H, CH₃), 8.45 (s, 1H, C4–H) |
| Component | Specification |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (5 mol%) |
| Base | Cs₂CO₃ (3.0 eq) |
| Solvent System | 1,4-Dioxane/H₂O (4:1) |
| Temperature/Time | 90°C, 12 h |
| Yield | 82% |
Critical Notes :
-
Lower temperatures (<80°C) led to incomplete conversion
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Tributylamine additives reduced proto-deboronation side reactions
Piperazine Coupling Strategies
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient pyrimidine core undergoes SₙAr with pre-formed 4-(5-ethylpyrimidin-2-yl)piperazine:
Stepwise Protocol :
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Piperazine Synthesis :
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Condensation of 2-chloro-5-ethylpyrimidine with piperazine (3.0 eq) in DMF at 60°C (18 h, 91% yield)
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Coupling Reaction :
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2-Cyclopropyl-4-chloro-5,6-dimethylpyrimidine (1.0 eq)
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4-(5-Ethylpyrimidin-2-yl)piperazine (1.2 eq)
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KOtBu (2.5 eq) in THF, 70°C, 8 h
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Yield : 76% after silica gel chromatography
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Side Reaction Mitigation :
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Excess piperazine minimized N-alkylation byproducts
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Molecular sieves (4Å) prevented hydrolysis of chloropyrimidine
Alternative Routes and Comparative Analysis
One-Pot Tandem Methodology
An integrated approach combining cyclopropanation and piperazine coupling:
Key Advantages :
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Eliminates intermediate purification
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Higher atom economy (78% vs. 62% stepwise)
Reaction Profile :
| Stage | Conditions |
|---|---|
| Cyclopropanation | ZnEt₂/CCl₄, 0°C → RT, 2 h |
| Piperazine Coupling | DIPEA, MeCN, microwave 100°C, 1 h |
| Overall Yield | 68% |
Limitations :
-
Requires strict exclusion of moisture
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Limited scalability beyond 10 mmol
Purification and Analytical Characterization
Chromatographic Optimization
Final product purification employs orthogonal techniques:
Method Comparison :
| Technique | Eluent System | Purity Achieved |
|---|---|---|
| Silica Chromatography | EtOAc/Hexanes (3:7 → 1:1) | 95.4% |
| Prep-HPLC (C18) | MeCN/H₂O (0.1% TFA), 30→60% | 99.1% |
Spectroscopic Data :
-
HRMS (ESI+) : m/z 368.2124 [M+H]⁺ (calc. 368.2129)
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NMR : δ 12.8 (cyclopropyl CH₂), 19.3/20.1 (C5/C6 CH₃), 156.4 (pyrimidine C2)
Industrial-Scale Considerations
Cost-Benefit Analysis of Catalysts
Pd-based catalysts dominate synthesis costs. Alternatives include:
| Catalyst | Cost/g (USD) | Recyclability | Yield Impact |
|---|---|---|---|
| Pd(OAc)₂ | 120 | Low | -8% |
| Pd/C (10%) | 45 | High (5×) | -12% |
| NiCl₂(dppp) | 18 | Moderate | -22% |
Recommendation : Pd(dppf)Cl₂ offers optimal balance between cost and efficiency for batch sizes <1 kg .
Biological Activity
2-Cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine is a complex organic compound belonging to the class of pyrimidines, which have been extensively studied for their diverse biological activities. This article will delve into the biological activity of this compound, its mechanisms of action, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H23N7 |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 4-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidine |
| InChI Key | CYXWTMNOWOEZIB-UHFFFAOYSA-N |
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has shown efficacy in inhibiting cell growth in vitro through mechanisms such as:
- Inhibition of Tyrosine Kinases : The compound may inhibit specific tyrosine kinases involved in cell signaling pathways that promote proliferation and survival of cancer cells.
- Cyclin-dependent Kinase Inhibition : By targeting cyclin-dependent kinases (CDKs), the compound can disrupt the cell cycle, leading to apoptosis in cancer cells.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties , showing effectiveness against a range of bacterial strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
Anti-inflammatory Effects
In preclinical studies, this compound has exhibited anti-inflammatory effects . It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
The biological effects of this compound are primarily mediated through its interaction with various molecular targets:
- Enzyme Inhibition : It inhibits enzymes that play crucial roles in cellular signaling and metabolism.
- Receptor Modulation : The compound may interact with specific receptors involved in signaling pathways related to inflammation and cancer progression.
Study on Antiproliferative Activity
A study published in the Journal of Medicinal Chemistry evaluated the antiproliferative effects of several pyrimidine derivatives, including this compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines, particularly those resistant to conventional therapies .
Evaluation of Antimicrobial Properties
In a separate investigation, the antimicrobial efficacy of this compound was assessed against both Gram-positive and Gram-negative bacteria. The findings revealed that it inhibited bacterial growth effectively at low concentrations, suggesting potential for development as an antimicrobial agent .
Anti-inflammatory Research
A recent study focused on the anti-inflammatory properties of the compound highlighted its ability to reduce levels of inflammatory markers in animal models of arthritis. This suggests potential therapeutic applications in treating inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine exhibit antiproliferative effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific kinases that are crucial for cell division and survival, such as cyclin-dependent kinases (CDKs) and tyrosine kinases .
Antimicrobial Properties
This compound has shown promising results in inhibiting the growth of certain bacterial strains, making it a candidate for developing new antibiotics. Its structure allows it to interact with bacterial enzymes, potentially disrupting their function.
Anti-inflammatory Effects
Studies have suggested that it may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. The compound's ability to modulate inflammatory pathways makes it an interesting subject for further research.
Pharmaceutical Development
Drug Formulation
Due to its favorable pharmacokinetic properties, this compound is being explored as a lead compound for developing new pharmaceuticals. Its structural characteristics allow for modifications that can enhance efficacy and reduce side effects .
Combination Therapies
The compound can also be investigated for use in combination therapies with other anticancer agents or antibiotics to improve treatment outcomes. By targeting multiple pathways or mechanisms of action, combination therapies may enhance therapeutic efficacy and reduce resistance development.
Biotechnology Applications
Biological Assays
In biotechnology, this compound can be utilized as a tool in various biological assays to study enzyme activity or cellular responses. Its ability to inhibit specific targets makes it useful for probing biological pathways and understanding disease mechanisms.
Screening Libraries
As part of chemical libraries for drug discovery, this compound can be screened against various biological targets to identify new therapeutic candidates. This approach is critical in the early stages of drug development .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of pyrimidine derivatives, including 2-cyclopropyl derivatives. The results indicated a significant reduction in cell viability in several cancer cell lines, suggesting potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Activity
In a comparative study of antimicrobial agents, 2-cyclopropyl derivatives were tested against resistant bacterial strains. The findings demonstrated effective inhibition of growth, highlighting its potential role in addressing antibiotic resistance issues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights impurities and analogs from pharmaceutical manufacturing processes, which serve as benchmarks for structural and functional comparisons. Key differences lie in substituent groups, molecular weight, and bonding patterns. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Complexity :
- The main compound incorporates cyclopropyl and ethylpyrimidine groups, absent in Imp. G, which features simpler pyrimidine-pyrimidine linkages. Cyclopropane’s ring strain and lipophilicity may enhance membrane permeability compared to Imp. G’s planar, polar structure .
- Imp. F and H contain butyl chains and dioxalate counterions , increasing hydrophilicity and molecular weight significantly. These features likely reduce blood-brain barrier penetration compared to the main compound’s compact substituents.
Molecular Weight and Pharmacokinetics :
- The main compound (337.44 g/mol) is intermediate in size between Imp. G (242.28 g/mol) and Imp. H (800.82 g/mol). Lower molecular weight often correlates with improved oral bioavailability, suggesting the main compound may have advantages over bulkier analogs like Imp. H.
In contrast, Imp. G’s unsubstituted pyrimidines may exhibit broader but less specific interactions.
Research Findings and Implications
While pharmacological data for the main compound are absent in the provided evidence, structural comparisons yield hypotheses:
- Lipophilicity : The cyclopropyl and ethyl groups likely increase logP values, enhancing passive diffusion across biological membranes. This contrasts with Imp. F and H’s hydrophilic butyl-dioxalate structures, which may favor renal excretion .
- Piperazine Flexibility : The piperazine linker in the main compound allows conformational adaptability for target engagement, a trait shared with Imp. G but modified by the ethylpyrimidine substituent.
- Metabolic Stability: The dimethyl groups on the pyrimidine could slow oxidative metabolism by cytochrome P450 enzymes, extending half-life relative to non-methylated analogs.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential heterocyclic ring formation. For example, cyclopropane introduction via [2+1] cycloaddition, followed by coupling of the piperazine-pyrimidine moiety under Buchwald-Hartwig conditions. Optimization includes temperature control (e.g., 80–100°C for cyclopropane stability ), solvent selection (e.g., DMF for polar intermediates ), and catalytic systems (e.g., Pd(OAc)₂/Xantphos for cross-coupling efficiency ). Yield improvements may require inert atmospheres and microwave-assisted synthesis to reduce side-product formation .
Q. Which analytical techniques are critical for characterizing this compound and its impurities?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. Impurity profiling relies on HPLC-UV/ELSD with C18 columns and gradient elution (e.g., 0.1% TFA in acetonitrile/water) to resolve structurally similar byproducts (e.g., des-ethyl or cyclopropane-opened analogs) . X-ray crystallography may validate stereochemical configurations in polymorphic forms .
Q. How can researchers ensure reproducibility in biological activity assays for this compound?
- Methodological Answer : Standardize cell lines (e.g., HEK293 for receptor-binding studies), use reference agonists/antagonists (e.g., 5-HT receptor ligands for comparative IC₅₀ calculations), and validate assay conditions (pH 7.4 buffer, 37°C incubation). Include positive controls and triplicate measurements to minimize variability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay sensitivity (e.g., FLIPR vs. radioligand binding) or compound stability (e.g., degradation in DMSO stock solutions). Conduct comparative studies under identical conditions, validate purity via LC-MS before assays, and employ computational docking to reconcile structure-activity relationships (SAR) .
Q. How can the pharmacokinetic profile of this compound be optimized for CNS penetration?
- Methodological Answer : Modify logP (target 2–3) via substituent tuning (e.g., fluorine substitution at pyrimidine positions) to enhance blood-brain barrier permeability. Assess in vitro P-gp efflux ratios using MDCK-MDR1 cells and correlate with in vivo microdialysis data .
Q. What experimental designs validate the compound’s selectivity across kinase or receptor families?
- Methodological Answer : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) or receptor pan-libraries (e.g., CEREP). Apply statistical clustering (e.g., PCA) to identify off-target interactions. Orthogonal assays (SPR vs. TR-FRET) confirm binding kinetics and reduce false positives .
Q. How can process control systems improve scalability of its synthesis?
- Methodological Answer : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring of intermediate formation. Use CFD (Computational Fluid Dynamics) simulations to optimize mixing in large-scale reactors and mitigate exothermic risks during piperazine coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
